Nigrolineaxanthone V
Overview
Description
Nigrolineaxanthone V is a natural product isolated from the Garcinia species, specifically from the Clusiaceae family . It is a xanthone derivative with the molecular formula C24H24O6 and a molecular weight of 408.44 g/mol . This compound has garnered attention due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Nigrolineaxanthone V is a type of xanthone, a class of compounds known for their wide range of bioactivities
Mode of Action
Xanthones, in general, have been shown to exhibit various actions against cancer cells, including apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk . These actions suggest that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
Given the known actions of xanthones, it is plausible that this compound could induce apoptosis, autophagy, and cell cycle arrest in cancer cells . These effects could potentially inhibit the growth and proliferation of cancer cells.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Nigrolineaxanthone V are not fully understood due to limited research. As a xanthone, it is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the xanthone .
Cellular Effects
Some xanthones have shown significant inhibitory effects on cancer cell growth in vitro . It’s plausible that this compound may have similar effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Many xanthones exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nigrolineaxanthone V can be synthesized through several routes, often involving the extraction from natural sources such as the bark of Garcinia species . The extraction process typically involves solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when required, it involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic methods ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Nigrolineaxanthone V undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenating agents or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of xanthones.
Biology: Exhibits significant antibacterial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Nigrolineaxanthone V is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Nigrolineaxanthone K: Another xanthone derivative with similar antibacterial properties.
5-O-Methylxanthone V1: Known for its anti-inflammatory effects.
Ananixanthone: Exhibits significant antioxidant activity.
These compounds share a common xanthone skeleton but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
7,12-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-12(2)6-7-14-17(28-5)11-16(25)18-19(26)15-10-13-8-9-24(3,4)30-21(13)20(27)23(15)29-22(14)18/h6,8-11,25,27H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZJBDJUYIHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC3=C(C2=O)C=C4C=CC(OC4=C3O)(C)C)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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